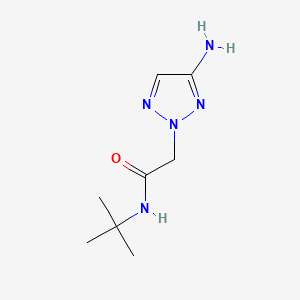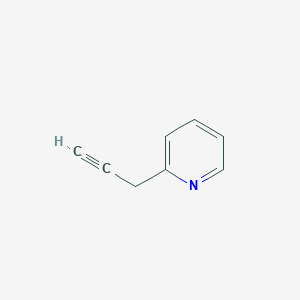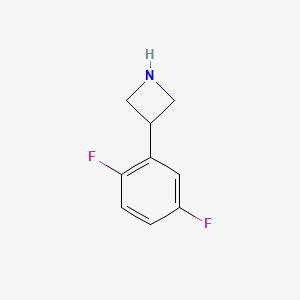
3-(2,5-Difluorophenyl)azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,5-Difluorophenyl)azetidine is a four-membered nitrogen-containing heterocycle with the molecular formula C9H9F2N. This compound is part of the azetidine family, which is known for its significant ring strain and unique reactivity. The presence of the difluorophenyl group enhances its chemical properties, making it a valuable compound in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,5-Difluorophenyl)azetidine typically involves the cyclization of appropriate precursors under specific conditions. . This reaction is efficient for synthesizing functionalized azetidines, although it has its challenges.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions: 3-(2,5-Difluorophenyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The difluorophenyl group can undergo substitution reactions, leading to the formation of various substituted azetidines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
3-(2,5-Difluorophenyl)azetidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2,5-Difluorophenyl)azetidine involves its interaction with specific molecular targets and pathways. The compound’s ring strain and electronic properties make it reactive towards various biological molecules. It can act as an inhibitor or activator of enzymes, depending on its structure and the target enzyme .
Comparison with Similar Compounds
Azetidine: A simpler four-membered nitrogen-containing ring without the difluorophenyl group.
2-Azetidinone: A lactam derivative of azetidine with a carbonyl group.
3-(2,4-Difluorophenyl)azetidine: A similar compound with fluorine atoms at different positions on the phenyl ring.
Uniqueness: 3-(2,5-Difluorophenyl)azetidine is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which influences its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where these properties are advantageous .
Properties
Molecular Formula |
C9H9F2N |
|---|---|
Molecular Weight |
169.17 g/mol |
IUPAC Name |
3-(2,5-difluorophenyl)azetidine |
InChI |
InChI=1S/C9H9F2N/c10-7-1-2-9(11)8(3-7)6-4-12-5-6/h1-3,6,12H,4-5H2 |
InChI Key |
YQSWWRARVGGKMP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C2=C(C=CC(=C2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


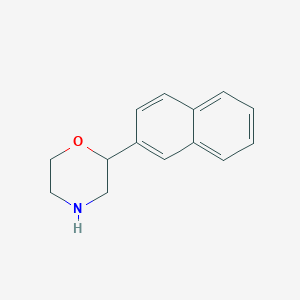
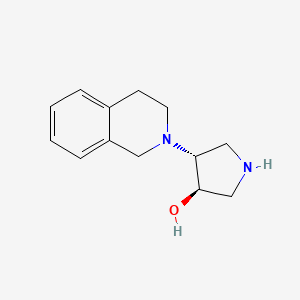
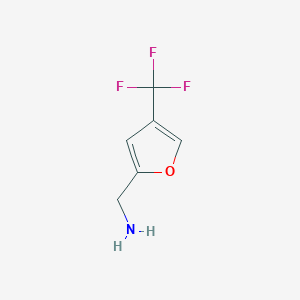
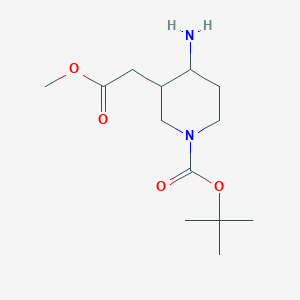
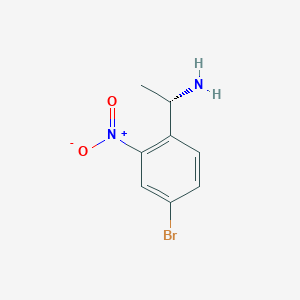
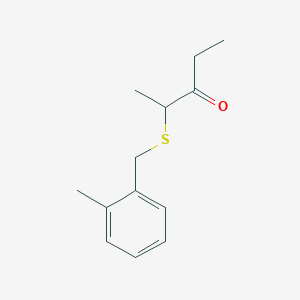
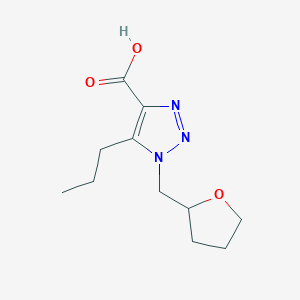
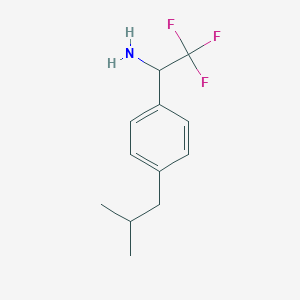
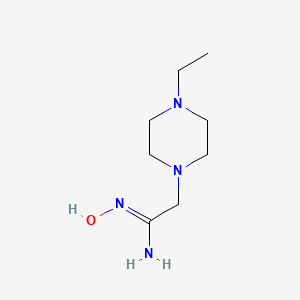
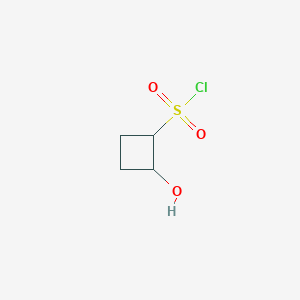
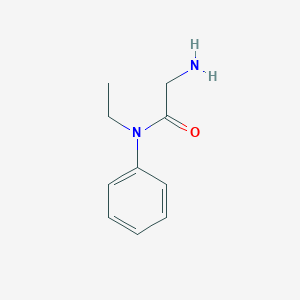
![Tert-butyl 4-oxo-2-azaspiro[5.5]undecane-2-carboxylate](/img/structure/B13529511.png)
